1-(Propylsulfonyl)indolin-4-amine
Description
Historical Trajectory and Rationale for Indoline (B122111) Scaffold Exploration in Medicinal Chemistry
The indoline scaffold, also known as 2,3-dihydroindole, has a long and storied history in medicinal chemistry, originating from the structural elucidation of naturally occurring alkaloids. rsc.org Its presence in a wide array of bioactive molecules has spurred extensive research into its therapeutic applications. rsc.orgrsc.orgresearchgate.net The rationale for its exploration is multifaceted. The non-planar, three-dimensional structure of the indoline nucleus offers improved physicochemical properties, such as enhanced water solubility and reduced lipophilicity, compared to its aromatic counterpart, indole (B1671886). rsc.org This can lead to better pharmacokinetic profiles for drug candidates.
The structural features of the indoline scaffold are also key to its biological activity. The nitrogen atom can act as a hydrogen bond acceptor or donor, while the aromatic ring can engage in hydrophobic and π-stacking interactions with biological targets. rsc.org This versatility has led to the development of indoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orggoogle.comnih.gov The ability to readily modify the scaffold at various positions allows for the fine-tuning of its biological effects, making it a "privileged scaffold" in drug discovery. bldpharm.com
Strategic Design Principles for Novel Indoline Derivatives
The design of novel indoline derivatives, such as 1-(Propylsulfonyl)indolin-4-amine, is guided by several key principles aimed at optimizing their therapeutic potential. One common strategy is molecular hybridization, where the indoline scaffold is combined with other pharmacophoric fragments to create hybrid molecules with enhanced or novel biological activities. nih.govnih.gov This approach can lead to compounds that interact with multiple biological targets or exhibit improved efficacy and reduced side effects.
Overview of Research Paradigms Investigating Sulfonyl-Substituted Indolines
The incorporation of a sulfonyl group onto the indoline scaffold represents a significant area of research in medicinal chemistry. The sulfonamide motif is a well-established pharmacophore found in a wide range of clinically used drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its impact on the acidity and solubility of a molecule, makes it a valuable functional group for drug design. researchgate.net
Research into sulfonyl-substituted indolines has explored their potential as inhibitors of various enzymes and receptors. For example, the introduction of a sulfonyl group can enhance the binding affinity of indoline derivatives to their targets by forming additional hydrogen bonds and other non-covalent interactions. Studies have investigated the structure-activity relationships of these compounds, examining how the nature and position of the sulfonyl substituent, as well as other modifications to the indoline core, affect their biological activity. The investigation of this compound falls within this research paradigm, aiming to understand how the specific combination of a propylsulfonyl group at the 1-position and an amino group at the 4-position contributes to its biological profile.
Due to the limited publicly available experimental data for this compound, the following table presents hypothetical, yet plausible, data based on trends observed for structurally related sulfonyl-indoline compounds.
| Property | Predicted Value | Rationale based on Analogues |
| Molecular Weight | 240.33 g/mol | Calculated from chemical formula |
| Predicted LogP | 1.85 | Sulfonyl group increases polarity compared to unsubstituted indoline |
| Predicted Solubility | Moderately Soluble | Amine and sulfonyl groups expected to increase aqueous solubility |
| Potential Target Class | Kinases, GPCRs | Indoline and sulfonamide motifs are common in inhibitors of these targets |
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-propylsulfonyl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C11H16N2O2S/c1-2-8-16(14,15)13-7-6-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,12H2,1H3 |
InChI Key |
GSZUAWZWCYHBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Propylsulfonyl Indolin 4 Amine
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 1-(propylsulfonyl)indolin-4-amine reveals a logical pathway for its synthesis. The primary disconnection breaks the bond between the indoline (B122111) nitrogen and the sulfur atom of the propylsulfonyl group. This leads to two key precursors: indolin-4-amine and propylsulfonyl chloride.
Further disconnection of the indolin-4-amine core involves breaking the C-N bond at the 4-position, suggesting a precursor such as a functionalized indoline that can be converted to the amine. Alternatively, the indoline ring itself can be disconnected, pointing towards substituted aniline (B41778) derivatives that can undergo cyclization to form the bicyclic system. The identification of these key precursors is crucial for designing an efficient and optimized synthetic route.
Optimized Synthetic Routes for Indolin-4-amine Core Construction
The synthesis of the indolin-4-amine core is a critical step that can be approached through various strategies, focusing on the formation of the indoline ring and the introduction of the C-4 amino group.
Cyclization Strategies for Indoline Ring Formation
The construction of the indoline ring is a well-established area of organic synthesis, with several effective methods available. nih.gov Transition metal-catalyzed reactions have emerged as powerful tools for this transformation. For instance, palladium-catalyzed intramolecular cyclization of appropriately substituted anilines can provide the indoline skeleton. organic-chemistry.org Another approach involves a reduction/cyclization cascade reaction, which can be a highly efficient one-pot procedure for forming polycyclic indolines. rwth-aachen.de Copper-catalyzed domino reactions, such as amidation followed by nucleophilic substitution, also offer a versatile route to substituted indolines. nih.gov The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the indoline ring.
| Cyclization Strategy | Catalyst/Reagents | Key Features |
| Palladium-Catalyzed Intramolecular Cyclization | Palladium acetate, Tri-n-butylphosphine | Good yields for functionalized indolines. organic-chemistry.org |
| Reduction/Cyclization Cascade | Cu(OTf)2 or TfOH | One-pot synthesis of polycyclic indolines. rwth-aachen.de |
| Domino Cu-Catalyzed Amidation/Cyclization | CuI, N,N'-dimethylethylenediamine | Efficient one-pot procedure for substituted indolines. nih.gov |
| Metal-Free Electrochemical Intramolecular C(sp2)-H Amination | Iodine | Switchable synthesis of indoline and indole (B1671886) derivatives. |
Amination Approaches at the C-4 Position
Introducing an amino group at the C-4 position of the indoline ring presents a synthetic challenge due to the inherent reactivity of the indole nucleus. nih.gov Traditional methods often involve the reduction of a nitro group at the C-4 position, which requires harsh conditions and can lead to selectivity issues. researchgate.net
More recent and sophisticated methods have been developed to achieve regioselective C-4 amination. Transition metal-catalyzed C-H functionalization has proven to be a powerful strategy for the late-stage diversification of indoles. nih.govrsc.org For example, iridium(III)-catalyzed regioselective amidation of indoles at the C-4 position using weakly coordinating groups has been reported. researchgate.net Another innovative approach is the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization, which allows for the synthesis of C3,C4-disubstituted indoles. acs.org These modern methods offer milder reaction conditions and greater control over regioselectivity, making them valuable tools for the synthesis of 4-aminoindoles and their derivatives. rsc.orgrsc.org
Introduction of the 1-Propylsulfonyl Moiety
The final step in the synthesis of this compound is the introduction of the propylsulfonyl group onto the nitrogen atom of the indoline ring. This is typically achieved through a sulfonylation reaction.
Sulfonylation Reactions and Conditions
The sulfonylation of the indoline nitrogen is generally accomplished by reacting indolin-4-amine with propylsulfonyl chloride in the presence of a base. The choice of base and solvent is crucial for the success of the reaction. Common bases used for this transformation include triethylamine, pyridine, or sodium hydroxide. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature or with gentle heating.
Recent advancements in sulfonylation methodologies include electrochemical approaches. For instance, the electrochemical sulfonylation of indoles with inorganic sulfites and alcohols has been demonstrated as a direct method for synthesizing indole sulfonic esters. acs.org While not directly applicable to N-sulfonylation with an alkylsulfonyl chloride, this highlights the ongoing development of novel sulfonylation techniques.
Regioselectivity Considerations in Sulfonylation
In the case of indolin-4-amine, the primary site of sulfonylation is the nitrogen atom of the indoline ring. However, the presence of the C-4 amino group introduces a potential for competing N-sulfonylation. To ensure regioselective sulfonylation at the indoline nitrogen, the amino group at the C-4 position may require protection prior to the sulfonylation step. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl, can be employed. After the successful introduction of the propylsulfonyl group at the N-1 position, the protecting group on the C-4 amine can be removed under appropriate conditions to yield the final product, this compound.
Purification Techniques for Research-Grade Material
The purification of this compound and its synthetic intermediates is crucial to obtain research-grade material with high purity. A combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography: Flash column chromatography is a primary method for the purification of organic compounds. For the intermediates and the final product, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical and is determined by the polarity of the compound. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is often used to separate the desired compound from impurities.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of indoline derivatives include ethanol, isopropanol, and mixtures of hexane and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase. It offers higher resolution and efficiency compared to standard column chromatography. Reverse-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is frequently used for the purification of polar organic molecules like aminoindolines.
The purity of the final compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Green Chemistry Principles in the Synthesis of Indoline Derivatives
The application of green chemistry principles to the synthesis of indoline derivatives aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. In the context of this compound synthesis, this would involve choosing reactions with high yields and minimal byproduct formation.
Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For the synthesis of indoline derivatives, research has explored the use of water as a solvent for certain steps, which significantly reduces the environmental footprint.
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a key aspect of green chemistry. In the synthesis of indolines, acid-catalyzed cyclization reactions can be made greener by employing solid acid catalysts instead of corrosive and difficult-to-handle mineral acids clockss.org.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields, thereby reducing energy usage.
Renewable Feedstocks: While not directly applicable to the specific synthesis of this compound based on current common starting materials, a broader green chemistry approach would involve exploring the use of bio-based starting materials for the synthesis of the indoline core.
By incorporating these principles, the synthesis of this compound and other indoline derivatives can be made more sustainable and environmentally friendly.
Data Tables
Table 1: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Methyl-3-nitroaniline | Acetic anhydride; Heat | N-(2-methyl-3-nitrophenyl)acetamide |
| 2 | N-(2-methyl-3-nitrophenyl)acetamide | N,N-Dimethylformamide dimethyl acetal (DMF-DMA); Heat | 4-Nitroindole |
| 3 | 4-Nitroindole | H₂, Pd/C; Ethanol | 4-Aminoindole |
| 4 | 4-Aminoindole | H₂, PtO₂; Acetic acid | 4-Aminoindoline |
| 5 | 4-Aminoindoline | Propylsulfonyl chloride, Pyridine; Dichloromethane | This compound |
Table 2: Purification Techniques for Indoline Derivatives
| Technique | Principle | Application |
| Flash Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Primary purification of intermediates and final product. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Final purification of solid compounds to achieve high purity. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Achieving research-grade purity (>99%). |
Table 3: Green Chemistry Approaches in Indoline Synthesis
| Principle | Application | Example |
| Atom Economy | High-yield reactions | Optimizing reaction conditions to minimize byproducts. |
| Greener Solvents | Use of environmentally benign solvents | Utilizing water or ethanol as a reaction medium. |
| Catalysis | Use of recoverable and reusable catalysts | Employing solid acid catalysts for cyclization reactions. |
| Energy Efficiency | Reducing energy consumption | Microwave-assisted synthesis to shorten reaction times. |
Computational Chemistry and Theoretical Investigations of 1 Propylsulfonyl Indolin 4 Amine
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently employed in drug design to understand how a ligand, such as 1-(Propylsulfonyl)indolin-4-amine, might interact with a biological target, typically a protein.
Ligand-protein interaction profiling aims to identify the specific types of non-covalent interactions between a ligand and a protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. By analyzing these interactions, researchers can understand the basis of a ligand's affinity and selectivity for a particular target. nih.gov
No specific ligand-protein interaction profiles for this compound have been published. A hypothetical study would involve docking this compound into the binding site of a selected protein target and analyzing the resulting poses to identify key amino acid residues and the nature of the interactions formed.
Computational methods are used to estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the interaction between a ligand and its target. nih.gov Various scoring functions are used to rank different binding poses and predict affinity. nih.gov These predictions are crucial for prioritizing compounds in virtual screening campaigns. libretexts.orgchemrxiv.org Computational validation might involve comparing results from different docking algorithms or using more rigorous methods like molecular dynamics simulations to refine the binding energy calculations. chemrxiv.org
There are no published computational binding affinity predictions for this compound. Future studies would require the selection of a relevant biological target, followed by docking simulations to calculate the theoretical binding affinity.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide fundamental insights into a molecule's structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The energy and shape of these orbitals are critical for predicting how a molecule will interact with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. youtube.comwikipedia.org
Specific FMO analysis data for this compound is not available. A theoretical study would calculate the energies of the HOMO and LUMO and map their distribution across the molecular structure. This would help in predicting the most likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data
Since no experimental or computational data exists for this compound, this table illustrates the kind of data that would be generated from an FMO analysis. The values are for illustrative purposes only.
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). ESP maps are valuable for understanding and predicting intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions. wikipedia.org
No ESP analysis for this compound has been reported in the literature. A computational study would generate an ESP map to visualize the charge distribution, identifying the electron-rich amine group and potentially electron-deficient regions influenced by the sulfonyl group, which would be crucial for predicting interaction patterns.
Pharmacological Characterization and Mechanistic Studies of 1 Propylsulfonyl Indolin 4 Amine
In Vitro Receptor Binding Affinity Profiling
No data is available on the in vitro receptor binding affinity of 1-(Propylsulfonyl)indolin-4-amine.
Specific Receptor Target Engagement Studies
There are no public records of studies investigating the specific receptor targets of this compound.
Competitive Binding Assay Methodologies
Methodologies for competitive binding assays for this specific compound have not been published.
Enzyme Inhibition Kinetics and Mechanism Elucidation
Information regarding the enzyme inhibition kinetics or the mechanism of action for this compound is not available.
Cellular Pathway Modulation in Model Systems
There is no available data on how this compound modulates cellular pathways.
Gene Expression Analysis
No studies on the effects of this compound on gene expression have been found in the public domain.
Protein Expression and Phosphorylation Studies
There is no available information on the impact of this compound on protein expression or phosphorylation.
Structure Activity Relationship Sar and Analog Development for 1 Propylsulfonyl Indolin 4 Amine Derivatives
Systematic Modification of the Sulfonyl Moiety and its Impact on Biological Activity
The N-propylsulfonyl group is a key feature influencing the molecule's properties. Modifications to this group, including changes to the alkyl chain and substitution with bioisosteres, have profound effects on biological activity.
The length and branching of the N-alkyl chain attached to the sulfonyl group are critical determinants of binding affinity for various receptors. In related heterocyclic compounds, such as cannabimimetic indoles, the N-1 alkyl side chain is crucial for receptor interaction. nih.gov Research on these related indole (B1671886) analogs demonstrates that a minimum alkyl chain length is often required for high-affinity binding, with optimal activity frequently observed with a five-carbon chain. nih.gov Extending the chain beyond an optimal length, for instance to a heptyl group, can lead to a significant decrease in binding affinity at target receptors. nih.gov
Similarly, for 4-indolyl-2-arylaminopyrimidine derivatives, anti-inflammatory activity was found to increase with the extension of the aliphatic amine chain length. nih.gov Conversely, introducing branching to the alkyl chain, such as replacing an n-butyl group with a branched analog, has been shown to reduce extraction efficiency in studies on diglycolamide ligands, suggesting that steric hindrance from branching can negatively impact molecular interactions. nih.gov This principle suggests that for 1-(propylsulfonyl)indolin-4-amine, a straight-chain alkyl group is likely to be more favorable than a branched one.
| Modification to Propyl Group | Predicted Impact on Activity | Rationale/Supporting Evidence |
| Shortening the chain (e.g., methyl, ethyl) | Likely decrease in affinity | A minimum chain length of three carbons is often required for high-affinity binding in related indole compounds. nih.gov |
| Lengthening the chain (e.g., butyl, pentyl) | Potential increase in affinity up to an optimal length | Optimal binding in similar structures is often seen with a five-carbon chain. nih.gov |
| Excessive lengthening (e.g., heptyl) | Likely decrease in affinity | Extension beyond an optimal length (e.g., six carbons) can cause a dramatic drop in receptor binding. nih.gov |
| Introducing branching (e.g., isopropyl) | Likely decrease in affinity | Branching can introduce steric hindrance, reducing the efficiency of molecular interactions. nih.gov |
Bioisosteric replacement of the sulfonamide group is a common strategy to modulate activity, selectivity, and physicochemical properties. In the context of indoline-5-sulfonamides, which are structurally related, replacing the sulfonyl moiety or modifying its substituents can significantly alter inhibitory activity against enzymes like carbonic anhydrases (CAs). nih.gov For instance, 1-acylated indoline-5-sulfonamides show potent inhibition of tumor-associated CA isoforms IX and XII. nih.gov The replacement of an aminoindane scaffold with an indoline (B122111) core led to a notable increase in activity against cytosolic CA I and CA II isoforms. nih.gov
The indole nucleus itself is considered a privileged scaffold in drug design, and when combined with a sulfonamide group, it yields compounds with diverse biological activities, including inhibition of carbonic anhydrases. nih.gov Novel urea (B33335) derivatives of indole containing a sulfonamide at the C-3 position have been synthesized and found to be selective inhibitors of the hCA II isoform. nih.gov This suggests that replacing the N-propylsulfonyl group in this compound with other acyl or sulfonyl-based moieties could redirect or enhance its biological activity.
Functionalization of the Indoline Core and its Effect on Target Engagement
Modifying the indoline ring system, particularly the benzene (B151609) portion, is a key strategy for optimizing target engagement by introducing new points of interaction or altering the electronic properties of the molecule.
The functionalization of the benzene ring of the indoline core at positions C-5, C-6, and C-7 is challenging but offers significant opportunities to modulate biological activity. Directing group-assisted, transition-metal-catalyzed C-H activation has become a powerful tool for achieving site-selective functionalization at these positions. nih.govrsc.org The introduction of substituents can influence ligand binding and selectivity.
For example, in a series of indoline-5-sulfonamides, various acyl groups were introduced at the N-1 position, leading to a range of inhibitory activities against four human carbonic anhydrase (hCA) isoforms. nih.gov The data below illustrates how N-1 acylation of an indoline-5-sulfonamide (B1311495) core affects inhibitory constants (Kᵢ) against these enzymes.
| Compound (1-Acylindoline-5-sulfonamide) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 4a (Acetyl) | 275.4 | 69.8 | 251.7 | 100.9 |
| 4b (Propionyl) | 299.2 | 80.1 | 200.1 | 89.3 |
| 4e (Benzoyl) | 150.5 | 35.6 | 132.8 | 60.1 |
| 4f (4-Fluorobenzoyl) | 489.1 | 110.2 | 155.6 | 41.3 |
Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov
Functionalization at the C-7 position is particularly noteworthy. researchgate.net The introduction of directing groups at the N-1 position, such as pivaloyl or phosphinoyl, can facilitate selective C-7 functionalization, including arylation, amidation, and alkylation. researchgate.netnih.govresearchgate.net These modifications can introduce new interactions with the target protein, potentially enhancing binding affinity and selectivity. nih.gov
While the parent compound features an N-sulfonyl group, other nitrogen substitution patterns can be explored to alter the molecule's properties. The use of different directing groups in synthetic chemistry highlights this potential. For instance, N-pivaloyl and N-phosphinoyl groups are used to direct C-H functionalization to specific positions on the indoline core. researchgate.netnih.gov Although these groups are often intended to be removable, their presence significantly alters the electronic and steric profile of the molecule, which in turn affects biological activity.
In a broader context, the N-substituent on indole and indoline rings plays a critical role in modulating activity across different target classes. For example, in the development of dual COX-2/5-LOX inhibitors, an N-methylsulfonyl group was incorporated as a key pharmacophore. nih.gov This demonstrates that even small changes to the N-substituent can be part of a rational design strategy to achieve a desired biological profile.
Amine Group Modifications and Receptor Interactions
The 4-amine group on the indoline ring is a primary site for interaction with biological targets, often forming crucial hydrogen bonds or ionic interactions within a receptor's binding pocket. vu.nl Modification of this primary amine can dramatically alter binding affinity and selectivity.
In many G protein-coupled receptors (GPCRs), the amine group of a ligand forms a key salt bridge with an acidic residue, such as aspartic acid, in the binding pocket. vu.nl This ionic interaction is often essential for high-affinity binding. Altering the basicity of the amine through substitution (e.g., mono- or di-alkylation) or converting it to a neutral group (e.g., an amide) would disrupt this interaction, likely leading to a significant loss of potency.
Furthermore, the amine group can participate in cation-π interactions with aromatic residues like tryptophan or phenylalanine in the binding site. vu.nl The local environment of the amine, including its substituents, will influence the geometry and strength of these interactions. The discovery of trace amine-associated receptors (TAARs), which bind endogenous amines, underscores the importance of the amine pharmacophore in signaling pathways. nih.govfrontiersin.org Therefore, any modification to the 4-amine group of this compound must be carefully considered in the context of its intended target's binding site topology.
Alkylation or Acylation of the 4-Amine
The 4-amino group on the indoline scaffold is a critical site for chemical modification, allowing for the exploration of the chemical space around the core structure. Alkylation and acylation of this amine are common strategies to modulate the physicochemical properties and biological activity of the resulting derivatives.
Modification of amine groups is a widely used technique in medicinal chemistry. For instance, in the development of 4-aminoquinoline (B48711) derivatives, which are analogous in some respects to 4-aminoindolines, modifications of the amino group have been shown to be critical for their biological effects. nih.gov
Alkylation: Introducing alkyl groups to the 4-amino position can impact a compound's lipophilicity, basicity, and steric profile. These changes can, in turn, affect how the molecule interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) properties. For example, increasing the alkyl chain length can enhance binding to a hydrophobic pocket in a target protein but may also increase metabolic liability.
Acylation: Acylation of the 4-amino group introduces an amide functionality. This change generally decreases the basicity of the nitrogen atom and introduces a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). These new features can lead to different or stronger interactions with a biological target. The nature of the acyl group (e.g., acetyl, benzoyl, or other substituted acyl groups) can be varied to probe for optimal interactions.
The following table illustrates hypothetical SAR data for N-acylated 4-aminoindoline derivatives, based on common trends observed in medicinal chemistry.
Table 1: Illustrative SAR of N-Acylated 4-Aminoindoline Derivatives
| Compound ID | R Group (Acyl) | Target Activity (IC₅₀, nM) | Notes |
|---|---|---|---|
| 1a | -H | >10000 | Unsubstituted amine shows low activity. |
| 1b | -C(O)CH₃ (Acetyl) | 500 | Acylation introduces activity. |
| 1c | -C(O)Ph (Benzoyl) | 150 | Aromatic acyl group improves potency. |
| 1d | -C(O)-(4-F-Ph) | 50 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 1e | -C(O)-(4-OMe-Ph) | 200 | Electron-donating group on the phenyl ring reduces activity. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Stereochemical Considerations at the Amine Position
Stereochemistry plays a crucial role in the biological activity of chiral compounds. synmedchem.commdpi.com If modifications at the 4-amino position, or at other positions on the indoline ring, introduce a chiral center, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological and toxicological profiles. synmedchem.comnih.gov
Generally, the differential activity of stereoisomers arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral binding site of a protein target. synmedchem.com One isomer may bind with high affinity, leading to a therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" isomer may even cause off-target effects. synmedchem.com
For example, studies on piperidin-4-one derivatives, which are also heterocyclic compounds, have shown that the stereochemistry of the molecule has a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov While direct studies on the stereochemistry of the 4-amino position of this compound are not available, it is a critical parameter to consider in the design of any chiral derivative. If, for instance, the 4-amino group were to be alkylated with a substituent that creates a chiral center, it would be essential to separate and test the individual enantiomers to determine which one carries the desired activity.
Rational Design Principles for Enhanced Selectivity and Potency
Rational drug design aims to develop new therapeutic agents based on a known biological target. researchgate.net This approach can be broadly divided into structure-based and ligand-based design. For indoline derivatives, these principles can be applied to enhance their potency and selectivity for a specific target enzyme or receptor. researchgate.netacs.org
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how different indoline derivatives will bind. nih.gov This allows medicinal chemists to design new analogs with modifications that are predicted to improve binding affinity and selectivity. For example, if a target has a deep hydrophobic pocket, extending a substituent on the indoline ring to fit into this pocket could increase potency.
Ligand-Based Drug Design: In the absence of a target's 3D structure, a model can be built based on a set of known active and inactive molecules. This pharmacophore model defines the essential structural features required for activity. New compounds can then be designed to fit this model.
In the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, an indoline derivative was identified as a hit compound. acs.org This discovery guided the design of new analogs to improve the dual inhibitory profile. acs.org Similarly, 7-azaindole (B17877) derivatives have been rationally designed as multi-targeted kinase inhibitors, demonstrating the utility of this scaffold in creating potent and selective drugs. researchgate.net
Focused Library Synthesis and High-Throughput Screening for SAR Elucidation
To efficiently explore the structure-activity relationship of a promising scaffold like 4-aminoindoline, medicinal chemists often employ focused library synthesis coupled with high-throughput screening (HTS). nih.govnih.gov
Focused Library Synthesis: Instead of synthesizing compounds one by one, a focused library is created by systematically varying substituents at specific positions on the scaffold. synmedchem.comnih.gov For the this compound scaffold, a library could be generated by:
Varying the sulfonyl group at the N1 position (e.g., methylsulfonyl, benzenesulfonyl).
Introducing a diverse set of alkyl and acyl groups at the 4-amino position.
Substituting various positions on the benzene ring of the indoline core.
This approach allows for the rapid generation of a multitude of related compounds for biological testing. synmedchem.commdpi.com
High-Throughput Screening (HTS): HTS is an automated method that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov The focused library of indoline derivatives can be screened against a biological target to identify "hits" – compounds that show significant activity. The data from HTS is then used to build a comprehensive SAR profile, guiding the next round of drug design and optimization. nih.govontosight.ai This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery. acs.orgontosight.ai
The following table shows a hypothetical HTS campaign for a focused library of 4-aminoindoline derivatives.
Table 2: Illustrative HTS Data for a Focused 4-Aminoindoline Library
| Compound ID | N1-Substituent | 4-Amine Substituent | % Inhibition at 10 µM |
|---|---|---|---|
| 2a | Propylsulfonyl | -H | 5% |
| 2b | Propylsulfonyl | -C(O)CH₃ | 45% |
| 2c | Propylsulfonyl | -C(O)Ph | 65% |
| 2d | Methylsulfonyl | -C(O)Ph | 58% |
| 2e | Phenylsulfonyl | -C(O)Ph | 72% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Metabolic Stability and Pre Clinical Disposition Studies Mechanistic, in Vitro/animal Models
In Vitro Hepatic Microsomal Stability Assessment
The initial evaluation of a compound's metabolic stability is typically conducted using liver microsomes. This in vitro method provides a measure of the intrinsic clearance of a compound by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov
In a typical assay, 1-(Propylsulfonyl)indolin-4-amine would be incubated with human and other species' (e.g., rat, mouse, dog) liver microsomes in the presence of the cofactor NADPH, which is essential for the function of cytochrome P450 enzymes. nih.gov The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.org The rate of disappearance allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
During the microsomal stability assays, samples would be analyzed by high-resolution mass spectrometry to detect and identify potential metabolites. wikipedia.org Based on the structure of this compound, likely metabolic pathways could include:
Oxidation: Hydroxylation of the indoline (B122111) ring or the propyl chain.
N-dealkylation or Deamination: Of the amine group.
Aromatization: Dehydrogenation of the indoline ring to form an indole (B1671886), a metabolic pathway observed for other indoline-containing compounds. nih.gov
Plasma Stability and Protein Binding Studies (In Vitro)
The stability of this compound would be assessed in plasma from various species to identify any degradation by plasma enzymes. Concurrently, the extent of its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, would be determined. nih.govwikipedia.org This is a critical parameter as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org Equilibrium dialysis or ultrafiltration are standard methods used to measure the fraction of unbound drug. capes.gov.br
Permeability and Absorption Characteristics (In Vitro Models like Caco-2)
The potential for oral absorption of this compound would be evaluated using in vitro models such as the Caco-2 cell monolayer assay. nih.gov These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium. nih.gov The compound's apparent permeability coefficient (Papp) would be measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. nih.gov These results help classify the compound's permeability and indicate if it may be a substrate for efflux transporters like P-glycoprotein. nih.gov
In Vitro Enzyme Kinetics of Biotransformation Pathways
For the major metabolic pathways identified, enzyme kinetic parameters (Km and Vmax) would be determined. nih.gov These studies, typically performed using human liver microsomes or recombinant CYP enzymes, provide a quantitative measure of the affinity of the metabolizing enzyme for the compound (Km) and the maximum rate of the metabolic reaction (Vmax). These values are essential for predicting in vivo clearance and potential drug-drug interactions. nih.gov
Advanced Analytical Techniques for Research on 1 Propylsulfonyl Indolin 4 Amine
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 1-(Propylsulfonyl)indolin-4-amine, offering unparalleled accuracy in mass determination. This precision is critical for confirming the elemental composition of the parent molecule and for identifying its metabolites and reaction byproducts.
In a research context, HRMS is employed to monitor the progress of synthesis reactions, ensuring the formation of the desired product and identifying any impurities. The exact mass of the protonated molecule, [M+H]⁺, of this compound can be calculated and compared with the experimentally observed mass, typically with a mass accuracy of less than 5 parts per million (ppm).
Furthermore, when studying the metabolism of this compound, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the identification of metabolic products. By analyzing the fragmentation patterns of the parent compound, researchers can predict and identify metabolites formed through common metabolic pathways such as oxidation, hydroxylation, or conjugation. The fragmentation of the propylsulfonyl group and the indoline (B122111) core provides characteristic product ions that serve as fingerprints for identification. For instance, a common fragmentation pathway for sulfonyl compounds involves the cleavage of the C-S and S-N bonds.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Exact Mass | 240.0932 |
| [M+H]⁺ (protonated) | 241.1005 |
| Predicted Major Fragments (m/z) | 147.0922, 133.0765, 106.0657 |
Note: The data in this table are predicted based on the chemical structure and typical fragmentation patterns of similar compounds and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Reaction Products and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's structure.
In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide a complete picture of the proton framework. The protons of the propyl group, the indoline ring, and the aromatic ring will each have characteristic chemical shifts. For example, the methylene (B1212753) protons adjacent to the sulfonyl group are expected to be deshielded and appear at a lower field. The aromatic protons will exhibit splitting patterns that can be used to confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of each carbon in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. acs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propyl-CH₃ | ~0.9 | ~13.0 |
| Propyl-CH₂ | ~1.7 | ~17.5 |
| Propyl-CH₂-SO₂ | ~3.1 | ~55.0 |
| Indoline-C2-H₂ | ~3.6 | ~52.0 |
| Indoline-C3-H₂ | ~3.0 | ~28.0 |
| Indoline-C5-H | ~6.7 | ~115.0 |
| Indoline-C6-H | ~7.0 | ~128.0 |
| Indoline-C7-H | ~6.5 | ~110.0 |
| NH₂ | ~4.5 (broad) | - |
| Indoline-C3a | - | ~130.0 |
| Indoline-C4 | - | ~145.0 |
| Indoline-C7a | - | ~150.0 |
Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions. These predictions are based on the analysis of similar indole (B1671886) derivatives. youtube.comlibretexts.org
X-ray Crystallography of Co-crystallized Ligand-Protein Complexes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, this technique is particularly valuable for understanding how the compound interacts with its biological targets, such as proteins or enzymes.
By co-crystallizing this compound with its target protein, researchers can obtain a detailed map of the binding site. This information reveals the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. Such insights are crucial for structure-based drug design and for optimizing the potency and selectivity of the compound. While specific crystallographic data for this compound is not publicly available, the methodology is well-established for similar molecules. rsc.org
Table 3: Illustrative X-ray Crystallography Data for a Hypothetical Ligand-Protein Complex
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 50 Å, b = 80 Å, c = 120 Å, β = 95° |
| Resolution | 2.0 Å |
| R-factor / R-free | 0.18 / 0.22 |
Note: This data is illustrative for a hypothetical protein complex and does not represent actual data for this compound.
Chromatography-Mass Spectrometry Coupled Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitates the use of separation techniques coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its metabolites. The sample is first separated on a chromatographic column based on the analyte's physicochemical properties, and the eluent is then introduced into the mass spectrometer for detection and identification. This approach allows for the quantification of the parent compound and its metabolites in complex biological samples, providing crucial data for pharmacokinetic and metabolism studies.
GC-MS, while typically used for volatile compounds, can also be employed for the analysis of this compound after appropriate derivatization to increase its volatility. This technique can provide complementary information to LC-MS and is particularly useful for the analysis of certain classes of metabolites.
The combination of chromatographic separation with mass spectrometric detection provides a robust and sensitive platform for the comprehensive analysis of this compound in various research settings.
Broader Implications and Future Research Directions
Comparative Analysis with Other Indoline-Based Research Compounds
The potential utility of 1-(propylsulfonyl)indolin-4-amine can be inferred by comparing its structure to other well-studied indoline (B122111) derivatives that have shown significant biological activity. The core indoline nucleus is a common feature, but substitutions at the N-1 and on the benzene (B151609) ring dramatically influence the compound's properties and biological targets. For instance, research has shown that N-1 substitution with chains bearing groups like amides or ureas can confer potent inhibitory activity against enzymes involved in inflammation. nih.govnih.gov
A comparative analysis highlights the importance of the substituent at the N-1 position. While the subject compound features a propylsulfonyl group, other research has explored derivatives with different functionalities. For example, indoline derivatives containing a urea (B33335) group have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.gov The sulfonyl group in this compound, compared to a urea or amide linker, would alter the electronic and steric properties, likely leading to a different target affinity profile.
Similarly, substitutions on the aromatic ring are critical. The 4-amino group on this compound provides a key vector for interaction or further derivatization, which contrasts with other patterns of substitution seen in different research contexts.
Table 1: Comparative Analysis of Indoline Derivatives
| Compound/Series | N-1 Substituent | Ring Substituents | Reported Biological Activity/Target | Citation |
|---|---|---|---|---|
| This compound | Propylsulfonyl | 4-amino | (Hypothetical/To be determined) | N/A |
| Indoline-Urea Derivatives | Urea-linked moieties (e.g., 4-fluorobenzyl) | None specified | Dual 5-LOX/sEH inhibition | nih.gov |
| Spiro[indoline-3,2′-thiazolidine] Derivatives | Acyl groups (e.g., cyclohexanecarbonyl) | 5-methyl | Anti-inflammatory | nih.gov |
| 1-Substituted Indolines | Chains with amino, ester, amide, or alcohol groups | Various (Cl, MeO, Me, F, HO) | Antioxidant, Anti-inflammatory | nih.gov |
Identification of Novel Biological Targets or Pathways
Given the structural alerts within this compound, future research can prioritize screening against enzyme families known to bind other indoline analogs. The documented anti-inflammatory properties of many indoline derivatives suggest that key pathways in inflammation are promising areas for investigation. nih.govnih.gov
Based on studies of related structures, several potential targets can be hypothesized:
5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Dual inhibition of these enzymes is an emerging strategy for treating inflammation. nih.gov Docking studies have shown that the indoline moiety can form π–π interactions within the binding sites of these enzymes. nih.gov Screening this compound against 5-LOX and sEH would be a logical first step.
Kinases: A wide range of protein kinases are critical regulators of inflammatory signaling. A study on pyrazole-sulfonamide hybrids identified potent activity against kinases like JNK1, JNK2, and p38a, which are involved in stress and inflammatory responses. nih.gov The presence of the sulfonamide moiety in the subject compound makes kinase screening a viable research direction.
Cyclooxygenase (COX) Enzymes: While distinct from the targets above, COX enzymes are central to the arachidonic acid cascade, a pathway that is a major focus for anti-inflammatory drug development. nih.gov
Table 2: Potential Biological Targets for this compound
| Potential Target Class | Specific Examples | Rationale Based on Similar Compounds | Citation |
|---|---|---|---|
| Inflammatory Enzymes | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Indoline-urea derivatives show potent dual inhibition. nih.gov | nih.gov |
| Protein Kinases | JNK1, JNK2, p38a, V600E-BRAF | Sulfonamide-containing heterocyclic compounds have shown inhibitory activity against these kinases. nih.gov | nih.gov |
Methodological Advancements in Indoline Synthesis and Derivatization
The synthesis of the indoline core and its subsequent derivatization are mature fields of organic chemistry, yet new and more efficient methods continue to be developed. Future work on this compound and its analogs will benefit from these advancements. Modern methods often focus on C-H activation strategies, which avoid the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. sci-hub.runih.gov
Palladium-catalyzed reactions are particularly prominent. sci-hub.runih.gov For instance, intramolecular C-H amination of N-protected β-arylethylamines provides a direct route to the indoline ring system under relatively mild conditions. organic-chemistry.org These methods allow for the construction of diverse indoline scaffolds that can then be further functionalized. nih.gov The synthesis of this compound itself likely proceeds via a classical route involving reduction of the corresponding indole (B1671886) or cyclization of a suitable aniline (B41778) precursor, followed by sulfonylation of the indoline nitrogen.
Table 3: Summary of Modern Indoline Synthesis Methods
| Method | Catalyst/Reagent | Description | Advantages | Citation |
|---|---|---|---|---|
| Intramolecular C-H Amination | Palladium(II) Acetate, PhI(OAc)₂ | Cyclization of N-protected phenethylamine (B48288) derivatives onto an ortho C(sp²)-H bond. | High efficiency, tolerates various functional groups. | organic-chemistry.org |
| C(sp³)-H Amidation | Palladium Catalyst, AgOAc | An acetamide (B32628) directing group facilitates C(sp³)-H activation to form the indoline ring. | Utilizes commercially available oxidants. | nih.gov |
| Fischer Indole Synthesis | Acid or Metal Catalysts | A classical method involving the cyclization of an arylhydrazone, which can be reduced to an indoline. | Well-established and versatile for indole synthesis. | sci-hub.ru |
Computational Predictions for Novel Analog Design
Computational chemistry is an indispensable tool for modern drug discovery and can guide the rational design of novel analogs of this compound. In silico screening of virtual libraries against known protein targets can rapidly identify promising candidates for synthesis. nih.gov For example, a virtual library of compounds was analyzed to first identify an indoline derivative as a potential 5-LOX inhibitor, which then guided further chemical optimization. nih.gov
Molecular docking simulations can predict the binding mode of this compound and its designed analogs within the active site of a hypothesized target, such as sEH or a specific kinase. nih.gov These models can reveal key interactions, such as hydrogen bonds and π–π stacking, that are crucial for binding affinity. nih.gov For instance, docking studies of indoline-urea inhibitors in sEH revealed that the indoline moiety forms π–π interactions with histidine and tryptophan residues, while the urea group forms hydrogen bonds with an aspartate residue. nih.gov Similar studies could be performed to understand how the propylsulfonyl group and the 4-amino group of the subject compound might interact with a target, providing a roadmap for designing analogs with improved potency and selectivity.
Exploration of Chemical Biology Tools Derived from this compound
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for creating chemical biology tools. These tools are essential for studying biological processes, identifying protein targets (target deconvolution), and validating mechanisms of action. The 4-amino group is a particularly valuable functional handle for chemical modification.
This primary amine can be readily derivatized using a variety of bioconjugation techniques. sigmaaldrich.com For example, it could be acylated with a linker attached to:
A Reporter Tag: Such as a fluorophore (e.g., fluorescein, rhodamine) to allow for visualization of the compound's localization within cells via fluorescence microscopy.
An Affinity Tag: Such as biotin, which can be used for affinity purification-mass spectrometry (AP-MS) experiments to pull down binding partners and identify the compound's direct biological targets.
A Photo-crosslinking Group: Such as a diazirine or benzophenone, which upon photoactivation would covalently link the molecule to its binding target, enabling unambiguous target identification.
By transforming this compound into such a probe, researchers could move beyond measuring downstream effects and directly investigate its molecular interactions within a complex biological system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
